2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Brand Name: Vulcanchem
CAS No.: 108342-87-6
VCID: VC20740898
InChI: InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula: C26H45NO9
Molecular Weight: 515.6 g/mol

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

CAS No.: 108342-87-6

VCID: VC20740898

Molecular Formula: C26H45NO9

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine - 108342-87-6

Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a derivative of beta-D-galactopyranose, a monosaccharide that plays an essential role in various biological processes. This compound is characterized by the presence of four pivaloyl protective groups attached to the hydroxyl positions of the sugar molecule. The introduction of these bulky pivaloyl groups serves to enhance the compound's stability and reactivity in synthetic applications, particularly in organic synthesis and medicinal chemistry.

Synthetic Route

  • Step 1: Dissolve beta-D-galactopyranosylamine in an appropriate solvent.

  • Step 2: Add pivaloyl chloride slowly while stirring.

  • Step 3: Introduce pyridine to catalyze the reaction.

  • Step 4: Allow the reaction to proceed under controlled conditions (temperature and time).

  • Step 5: Purify the product through recrystallization or chromatography.

Applications in Organic Synthesis

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is recognized for its utility as a chiral auxiliary in asymmetric synthesis. Its bulky pivaloyl groups facilitate stereoselective reactions, making it an important intermediate in the synthesis of biologically active compounds.

Chiral Auxiliary Role

The compound has been employed as a chiral template in various reactions, including:

  • Vinylogous Mannich Reactions: Utilizing this compound as a chiral auxiliary allows for high diastereoselectivity in synthesizing complex molecules such as N-galactosyl α-amino-2(5H)-furanones .

  • Synthesis of Amino Acids and Derivatives: The compound aids in creating polymer-bound galactosylamines that serve as immobilized chiral auxiliaries for synthesizing piperidine and amino acid derivatives.

Spectroscopic Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are essential for confirming the structure of synthesized compounds.

NMR Spectroscopy

NMR provides detailed information about the molecular environment of hydrogen atoms within the structure, allowing researchers to confirm successful synthesis and identify potential impurities.

FTIR Spectroscopy

FTIR can identify functional groups present in the compound through characteristic absorption bands associated with specific bonds.

CAS No. 108342-87-6
Product Name 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Molecular Formula C26H45NO9
Molecular Weight 515.6 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Standard InChIKey IPRZVEFFDTWBGV-DISONHOPSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
PubChem Compound 7567026
Last Modified Sep 13 2023

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